molecular formula C6H3Br3O B1355272 2,3,6-Tribromophenol CAS No. 28165-57-3

2,3,6-Tribromophenol

Cat. No.: B1355272
CAS No.: 28165-57-3
M. Wt: 330.8 g/mol
InChI Key: VCNCNAPAHSSWCI-UHFFFAOYSA-N
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Description

2,3,6-Tribromophenol: is a brominated derivative of phenol. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of flame retardants and as a fungicide. Its chemical formula is C6H3Br3O and it has a molar mass of 330.801 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromophenol can be synthesized through the controlled bromination of phenol. The reaction involves the addition of elemental bromine to phenol, which substitutes hydrogen atoms at the 2, 3, and 6 positions on the benzene ring. This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination process is highly exothermic, and the reaction mixture is often cooled to manage the heat generated .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,6-Tribromophenol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,3,6-Tribromophenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2,3,6-Tribromophenol is unique due to its specific bromination pattern, which gives it distinct chemical properties and reactivity compared to other brominated and chlorinated phenols .

Properties

IUPAC Name

2,3,6-tribromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNCNAPAHSSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543390
Record name 2,3,6-Tribromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-57-3
Record name 2,3,6-Tribromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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